molecular formula C15H28N2O2 B13539785 Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate

Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate

Katalognummer: B13539785
Molekulargewicht: 268.39 g/mol
InChI-Schlüssel: ZXMMYPKXZRDAFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate: is a chemical compound with the molecular formula C15H28N2O2. It is characterized by a spirocyclic structure containing nitrogen atoms, which makes it an interesting subject for various chemical and pharmaceutical studies .

Vorbereitungsmethoden

The synthesis of tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate typically involves the reaction of appropriate amines with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target being studied .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of tert-butyl 3,8-diazaspiro[5

Eigenschaften

Molekularformel

C15H28N2O2

Molekulargewicht

268.39 g/mol

IUPAC-Name

tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-7-15(8-11-17)6-4-5-9-16-12-15/h16H,4-12H2,1-3H3

InChI-Schlüssel

ZXMMYPKXZRDAFW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCNC2)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.